![molecular formula C21H20N4O B2635300 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile CAS No. 2380095-28-1](/img/structure/B2635300.png)

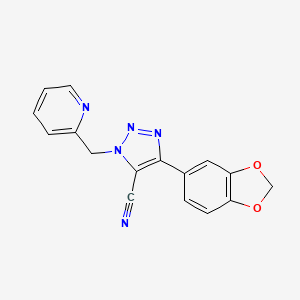

2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

- Quinoline derivatives have a long history in medicinal chemistry. Researchers have explored their potential as antimalarial agents, inspired by the discovery of quinine and cinchonine from the bark of the cinchona tree. The synthesis and evaluation of novel quinoline-based compounds, including 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile , could lead to new drugs for various health threats .

- Quinoline derivatives have shown promise as anticancer agents. Researchers have designed and synthesized pyrazolo[3,4-b]-quinoline derivatives, some of which exhibit dual inhibition against clinically relevant kinases such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

- 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile has been investigated for its effects on AMPK activity. In hepatocytes, it inhibits ACC (acetyl-CoA carboxylase) deactivation induced by AICAR or metformin, potentially impacting lipid metabolism .

- In HT-29 cells, 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile significantly inhibits AMPK activity, leading to suppression of autophagic protein degradation .

- Researchers have developed synthetic routes to access quinoline derivatives. Understanding the methods for synthesizing 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile is crucial for its efficient production .

- Quinoline-based compounds can serve as fluorescent probes for biological imaging. Their unique structural features make them suitable for tracking specific cellular processes or targets .

Medicinal Chemistry and Drug Development

Anticancer Agents

AMP-Activated Protein Kinase (AMPK) Modulation

Autophagy Research

Synthetic Methodology

Biological Imaging and Probes

properties

IUPAC Name |

2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O/c22-13-18-12-17-5-1-2-6-20(17)24-21(18)25-11-3-4-16(14-25)15-26-19-7-9-23-10-8-19/h1-2,5-10,12,16H,3-4,11,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXFEABTSUUYAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2C#N)COC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Nitrophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2635224.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide](/img/structure/B2635225.png)

![N'-(2-cyanophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2635226.png)

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2635229.png)

![N-(4-ethoxyphenyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2635233.png)

![3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2635235.png)

![(2-Phenyltriazol-4-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2635238.png)